Tribenzyltin chloride
Overview
Description
Tribenzyltin chloride is an organotin compound with the molecular formula C21H21ClSn. It is a derivative of tin and is characterized by the presence of three benzyl groups attached to the tin atom, along with a chloride ion. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Mechanism of Action
Target of Action
Tribenzyltin chloride is a type of organotin compound . Organotin compounds are known for their high reactivity towards electrophilic attack . This property allows them to be used in the production of various biopreparations such as hormones, vitamins, coenzymes, antibiotics, terpenes, and other pharmaceutical products . Therefore, the primary targets of this compound are these biological molecules that can undergo electrophilic attack.
Mode of Action
This compound interacts with its targets through the formation of Sn–C bonds . These bonds are characterized by high reactivity, which is much greater than the reactivity of Si–C bonds found in carbofunctional silicon compounds . This high reactivity allows this compound to be used broadly in organic synthesis as a reagent that donates carbofunctional groups .
Biochemical Pathways
It is known that 2-oxo-propionic acid, an intermediate product of basic metabolism, is involved in the synthesis of this compound . This compound serves as a hub for the mutual transformation among sugars, fats, and amino acids through acetyl-CoA and the Krebs cycle .
Pharmacokinetics
It is known that this compound is synthesized by the reaction of the ligand with selected triorganotin (iv) chloride in a 1:1 molar ratio . The resulting complexes are stable at room temperature .
Result of Action
The result of this compound’s action is the formation of new organotin compounds . These compounds have been found to exhibit remarkable cytotoxic activity, with IC50 values better than that of the antitumor drug cisplatin . This suggests that this compound and its derivatives could potentially be used as effective anticancer agents.
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of a solvent. The use of a solvent medium allows the reaction to proceed under milder conditions, resulting in the formation of organotin compounds with a good yield .
Biochemical Analysis
Cellular Effects
Some organotin compounds have been found to exhibit antitumor activity
Molecular Mechanism
It is known that organotin compounds can exert their effects at the molecular level through binding interactions with biomolecules and changes in gene expression
Temporal Effects in Laboratory Settings
Future studies should focus on these aspects to provide a comprehensive understanding of the temporal effects of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tribenzyltin chloride can be synthesized through several methods. One common method involves the reaction of benzyl chloride with tin powder in the presence of a solvent such as toluene or water. The reaction is typically carried out under reflux conditions, with temperatures ranging from 100°C to 120°C . The use of a solvent medium allows the process to occur under milder conditions, resulting in a good yield of the desired product .
Industrial Production Methods: In industrial settings, this compound is often produced using the direct synthesis method. This involves the reaction of benzyl chloride with metallic tin in the presence of a catalyst. The process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Tribenzyltin chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different organotin species.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reducing Agents: Reducing agents like lithium aluminum hydride can reduce the compound to form other organotin derivatives.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can produce different organotin halides, while oxidation reactions can yield organotin oxides .
Scientific Research Applications
Tribenzyltin chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound has been studied for its potential biological activities, including its effects on cellular processes and its use as a biocide.
Industry: this compound is used in the production of various industrial products, including polymers and coatings
Comparison with Similar Compounds
- Dibenzyltin dichloride
- Tributyltin chloride
- Triphenyltin chloride
Comparison: Tribenzyltin chloride is unique due to the presence of three benzyl groups, which confer specific chemical properties and reactivity. Compared to dibenzyltin dichloride, which has two benzyl groups, this compound exhibits higher reactivity in substitution reactions. In contrast, tributyltin chloride and triphenyltin chloride, with butyl and phenyl groups respectively, have different solubility and biological activity profiles .
Properties
IUPAC Name |
tribenzyl(chloro)stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C7H7.ClH.Sn/c3*1-7-5-3-2-4-6-7;;/h3*2-6H,1H2;1H;/q;;;;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFMEHZUXSPPAM-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[Sn](CC2=CC=CC=C2)(CC3=CC=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60185408 | |
Record name | Stannane, chlorotribenzyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60185408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3151-41-5 | |
Record name | Tribenzyltin chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3151-41-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Stannane, chlorotribenzyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003151415 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tribenzyltin chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405641 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tribenzyltin chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65528 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Stannane, chlorotribenzyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60185408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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